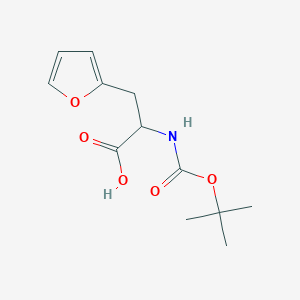

2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

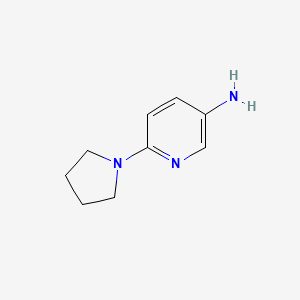

The compound "2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" is a derivative of amino propanoic acid with a furan ring and a tert-butoxycarbonyl (Boc) protected amino group. This structure is indicative of a molecule that could be of interest in the synthesis of pharmaceuticals or as a building block in organic chemistry due to the presence of the furan ring, which is a common motif in bioactive compounds, and the Boc group, which is a common protecting group for amines in peptide synthesis.

Synthesis Analysis

The synthesis of related racemic 2-amino-3-(heteroaryl)propanoic acids, with furan as a heteroaryl group, has been reported to be achieved with yields ranging from 48-94% by reducing 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, in the presence of iron dust as a catalyst . This method avoids the hydrogenolysis of bromine on the thiophene nucleus, which can be a side reaction in similar syntheses. The N-formylation of the resulting 3-(heteroaryl)alanine with formic acid and acetic anhydride yields 2-(formylamino)-3-(heteroaryl)propanoic acids in 51-95% yield . Although the specific synthesis of "2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" is not detailed, the methods described could potentially be adapted for its synthesis by incorporating a Boc-protected amino group in the appropriate step.

Molecular Structure Analysis

The molecular structure of compounds related to "2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" has been studied using quantum chemical calculations at the DFT/B3LYP/6-31G(d) level of theory . These calculations can provide insights into the reactivity and stability of the furan-containing compounds. The presence of the tert-butoxycarbonyl group is likely to influence the overall molecular conformation and reactivity due to steric effects and the electron-donating nature of the tert-butyl group.

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butoxycarbonyl protected amino groups and furan rings can be complex. For instance, reactions of tert-butyl-NNO-azoxyfuroxans, which contain a tert-butoxycarbonyl-like moiety, with various reagents lead to unexpected products such as furazanotetrazine dioxides and azofuroxans . This suggests that the presence of the tert-butoxycarbonyl group and the furan ring can lead to unique chemical pathways and products, which could be relevant when considering the chemical reactions of "2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid" would be influenced by the presence of the furan ring and the Boc-protected amino group. The furan ring is known to contribute to the aromaticity and potential reactivity of the compound due to its electron-rich nature. The Boc group is a common protecting group that can be removed under acidic conditions, which would affect the solubility and reactivity of the amino group . The diastereoisomers of related compounds have been prepared and their configurations deduced from NMR spectra, which suggests that similar analytical techniques could be used to determine the physical properties of the compound .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid plays a role in enantioselective synthesis. This application is evident in the preparation of enantiomers of neuroexcitants, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA). The compound is used for creating enantiomerically pure derivatives, showcasing its importance in producing specific stereoisomers of biologically active substances (Pajouhesh et al., 2000).

Inhibitory Activity in Plant Growth

Another application is in the synthesis of compounds with root growth-inhibitory activity. N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, derived from 2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid, have been shown to inhibit root growth in plants like rape seedlings, suggesting potential uses in agriculture or biocontrol (Kitagawa & Asada, 2005).

Peptide Inhibitors Synthesis

This compound is also utilized in the synthesis of peptide inhibitors of aspartic proteinases. It contributes to the preparation of hydroxyethylene isosteres of peptide bonds, which are important in the development of therapeutic agents targeting specific proteinases (Litera et al., 1998).

Fluorescent Property Studies

The synthesis of certain compounds like (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate involves this acid. These compounds are studied for their structure and fluorescence properties, indicating its role in materials science and optical studies (Memeo, Distante, & Quadrelli, 2014).

Catalysis in Amine Protection

In chemistry, the acid is involved in catalytic processes like the N-tert-butoxycarbonylation of amines. This process is significant in protecting amine groups during synthetic procedures, especially in peptide synthesis, highlighting its utility in synthetic organic chemistry (Heydari et al., 2007).

Safety And Hazards

The compound has a GHS07 pictogram. The signal word for the compound is “Warning”. The hazard statements for the compound are H315, H319, and H335 . The precautionary statements for the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLUWSMJXXBOLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid | |

CAS RN |

870245-94-6 |

Source

|

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(furan-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)